molecular formula C13H19N3O4S B13302385 Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine

Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine

Cat. No.: B13302385
M. Wt: 313.37 g/mol
InChI Key: SEFNXBZAKABVSC-UHFFFAOYSA-N
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Description

Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is a piperidine derivative characterized by a 2-nitrobenzenesulfonyl group at the 1-position of the piperidine ring and a methylamine substituent linked via a methylene bridge at the 4-position. This compound combines a sulfonamide moiety with a nitroaromatic group, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

N-methyl-1-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanamine

InChI

InChI=1S/C13H19N3O4S/c1-14-10-11-6-8-15(9-7-11)21(19,20)13-5-3-2-4-12(13)16(17)18/h2-5,11,14H,6-10H2,1H3

InChI Key

SEFNXBZAKABVSC-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Scheme 1: Chlorosulfonation of 2-Nitrobenzenes

2-Nitrobenzen + Chlorosulfonic acid → 2-Nitrobenzenesulfonyl chloride + HCl

Conditions:

  • Reflux at 80–100°C
  • Use of inert atmosphere (nitrogen)
  • Excess chlorosulfonic acid to drive the reaction

Notes:

  • Purification via distillation or recrystallization
  • Handling of corrosive reagents necessitates appropriate safety measures

Formation of the N-(2-Nitrobenzenesulfonyl)piperidine Intermediate

The next step involves nucleophilic sulfonylation of piperidine derivatives:

Reaction Scheme 2: Sulfonylation of Piperidine

Piperidine derivative + 2-Nitrobenzenesulfonyl chloride → N-(2-Nitrobenzenesulfonyl)piperidine

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) or acetonitrile
  • Base: Tertiary amines such as triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge HCl
  • Temperature: 0°C to room temperature

Reaction Notes:

  • The use of dry, inert conditions prevents hydrolysis
  • Excess base ensures complete sulfonylation

Table 1: Typical Reaction Parameters for Sulfonylation

Parameter Range Remarks
Solvent DCM, acetonitrile Anhydrous, inert atmosphere
Base Triethylamine, DIPEA 1.2–2 equivalents
Temperature 0°C to RT Controlled addition to prevent side reactions
Reaction Time 2–16 hours Monitored via TLC

Alkylation with Formaldehyde Derivatives

The key step to introduce the methylamine moiety involves alkylation of the sulfonylated piperidine:

Reaction Scheme 3: Methylation via Formaldehyde or Methylating Agents

N-(2-Nitrobenzenesulfonyl)piperidine + Formaldehyde + Reducing agent → N-(2-Nitrobenzenesulfonyl)-methylpiperidine

Alternatively, direct methylation can be achieved using methyl iodide (MeI) or methyl triflate under controlled conditions:

  • Reagents: Methyl iodide or methyl triflate
  • Base: Potassium carbonate or sodium hydride
  • Solvent: Acetone or DMF
  • Conditions: Reflux, inert atmosphere

Table 2: Alkylation Conditions

Reagent Typical Equivalents Solvent Temperature Notes
Methyl iodide 1.1–2 Acetone, DMF Reflux Rapid reaction, control to prevent over-alkylation
Base 1.2–2 K2CO3, NaH RT to reflux Ensures deprotonation of amine

Final Reduction and Purification

The nitro group can be reduced to an amine if necessary, although in the target molecule, the nitro group remains intact. The final product is purified via chromatography or recrystallization:

  • Purification Techniques: Column chromatography, recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
  • Yield Optimization: Using excess reagents, controlled temperature, and inert atmospheres

Alternative Synthetic Routes and Innovations

Recent advances include:

Summary of Key Data and Findings

Step Reagents Conditions Yield References
Sulfonylation 2-Nitrobenzenesulfonyl chloride + Piperidine DCM, triethylamine, 0°C to RT 85–95% ,
Alkylation Methyl iodide + Base Acetone, reflux 80–90% ,
Purification Chromatography Standard protocols - -

Scientific Research Applications

Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The nitrobenzenesulfonyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural Analogues and Substituent Effects

(a) N-Methyl-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methylamine (CAS 937796-17-3)
  • Structure : Replaces the 2-nitrobenzenesulfonyl group with a pyridin-3-ylmethyl substituent.
  • Properties: Lower molecular weight (219.33 g/mol vs. ~325–350 g/mol estimated for the target compound) due to the absence of sulfonyl and nitro groups.
(b) 1-Methylpiperidine-4-methylamine (7149-42-0)
  • Structure : Simplest analog, lacking both sulfonyl and aromatic substituents.
  • Properties : Higher basicity (free amine) and increased solubility in polar solvents compared to the sulfonamide-containing target compound. Frequently used as a building block in synthesis .
(c) GlyT1 Inhibitors (e.g., N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamide)
  • Structure : Features a propylsulfonyl group instead of nitrobenzenesulfonyl.
  • Properties: The sulfonyl group enhances metabolic stability and binding affinity to glycine transporters.

Electronic and Steric Modifications

  • Nitro Group Impact: The 2-nitrobenzenesulfonyl group in the target compound introduces strong electron-withdrawing effects, which could stabilize negative charges in transition states during enzymatic reactions. This contrasts with non-nitrated sulfonamides (e.g., propylsulfonyl derivatives), which lack such polarization .
  • Aromatic vs.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Potential Applications References
Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine ~325–350 (estimated) 2-Nitrobenzenesulfonyl, methylamine Enzyme inhibition, anticancer
N-Methyl-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methylamine 219.33 Pyridin-3-ylmethyl, methylamine Antimicrobial, chelating agents
1-Methylpiperidine-4-methylamine 128.23 Simple methylamine Synthetic intermediate
GlyT1 Inhibitor (Propylsulfonyl derivative) ~400–450 Propylsulfonyl, benzamide Neurological disorders

Biological Activity

Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is a compound of growing interest in medicinal chemistry due to its unique structure and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

This compound has the following structural and chemical properties:

PropertyValue
Molecular Formula C14H21N3O4S
Molecular Weight 327.40 g/mol
IUPAC Name N-methyl-1-[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methanamine
InChI Key ZCLRUTQCFDXDRC-UHFFFAOYSA-N
Canonical SMILES CNCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N+[O-]

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. The nitrobenzenesulfonyl group is crucial for its interaction with various biological targets, particularly in enzyme inhibition studies. The mechanism typically involves the compound acting as an electrophile, leading to the modification of nucleophilic residues in enzymes.

Antitumor Activity

Recent studies have demonstrated that similar nitro-containing compounds can inhibit tumor cell proliferation and induce apoptosis. For instance, a related compound, PMSA (4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide), has shown promising results in inhibiting tumor cell migration and proliferation through the induction of ferroptosis—a regulated form of necrotic cell death characterized by the accumulation of lipid peroxides.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules.
  • Receptor Binding : The compound may bind to specific receptors, altering their activity and influencing downstream signaling pathways.
  • Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death.

Study 1: Tumor Cell Proliferation

In a study investigating the effects of PMSA on tumor cells, it was found that treatment significantly reduced cell viability and induced apoptosis through the activation of the KEAP1-NRF2-GPX4 axis. This suggests that this compound could similarly influence these pathways.

Study 2: Enzyme Interaction

Another study focused on nitro compounds revealed that they could inhibit various enzymes by covalently modifying active sites. This is particularly relevant for compounds with electrophilic functionalities like this compound.

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